![molecular formula C16H18FN3O2S B2597860 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2310152-53-3](/img/structure/B2597860.png)
8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure This compound is characterized by the presence of a fluorobenzenesulfonyl group and a pyrazolyl group attached to an azabicyclooctane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclic structures . This reaction proceeds under mild conditions and can be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The fluorobenzenesulfonyl and pyrazolyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific pathways or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazolyl group may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but lack the fluorobenzenesulfonyl and pyrazolyl groups.
Tertiary butyl esters: These compounds are widely used in synthetic organic chemistry and share some reactivity patterns with 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane.
Uniqueness
The presence of both the fluorobenzenesulfonyl and pyrazolyl groups in this compound imparts unique chemical properties that are not observed in similar compounds. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research.
Biological Activity
The compound 8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel azabicyclic structure that has garnered attention for its potential biological applications, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19FN2O2S with a molecular weight of approximately 320.4 g/mol. The presence of the 4-fluorobenzenesulfonyl group and the pyrazole moiety are critical for its biological activity.
Research indicates that this compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a significant role in the metabolism of endocannabinoids. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The compound exhibits a non-covalent mechanism of action, allowing it to selectively inhibit NAAA without reacting with its active site cysteine residues .
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to optimize the potency and selectivity of this compound. Modifications to the azabicyclic core and the introduction of various substituents on the aromatic rings have led to significant improvements in inhibitory activity. For instance, compounds with different substituents at the para position of the phenyl ring showed varying degrees of potency against NAAA, with some derivatives achieving IC50 values in the low nanomolar range .
Table 1: Inhibitory Activity of Selected Derivatives
Compound ID | Structure | IC50 (μM) | Notes |
---|---|---|---|
ARN16186 | Structure | 0.655 | High potency |
ARN19689 | Structure | 0.042 | Superior pharmacokinetics |
ARNXXXX | Structure | 0.150 | Moderate potency |
Case Studies
- Inflammatory Conditions : In vivo studies demonstrated that ARN19689 significantly reduced inflammatory markers in animal models, suggesting its potential therapeutic application in managing inflammatory diseases .
- Pain Management : The compound's ability to elevate PEA levels indicates its potential use in pain management therapies, particularly for chronic pain conditions where traditional analgesics may fail .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated using various assays, demonstrating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for its development as a therapeutic agent .
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-2-6-16(7-3-12)23(21,22)20-13-4-5-14(20)11-15(10-13)19-9-1-8-18-19/h1-3,6-9,13-15H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWMHSLMORPSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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